2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Overview
Description
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrrolidine ring through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the pyrrolidin-1-yl-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) in aprotic solvents.
Major Products:
Oxidation: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid.
Reduction: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, compounds containing the pyrrolidine ring are known for their biological activity. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and resins. Its functional groups allow for further chemical modifications, making it versatile for industrial applications .
Mechanism of Action
The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and pyrrolidine moieties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Pyrrolidin-1-yl-ethoxy)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-Pyrrolidin-1-yl-ethoxy)-benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is unique due to the presence of both an aldehyde group and a pyrrolidine ring.
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-5-1-2-6-13(12)16-10-9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNGIWUXGFOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424710 | |
Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-80-4 | |
Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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